molecular formula C15H14O3 B160131 (R)-Benzyl 2-hydroxy-2-phenylacetate CAS No. 97415-09-3

(R)-Benzyl 2-hydroxy-2-phenylacetate

Cat. No.: B160131
CAS No.: 97415-09-3
M. Wt: 242.27 g/mol
InChI Key: JFKWZVQEMSKSBU-CQSZACIVSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through various methods, including esterification or resolution of the racemic mixture.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

  • Chemical Reactions Analysis

      Reactivity: ®-benzyl Mandelate can undergo various reactions, such as

      Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.

      Major Products: The products formed depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Limited information is available regarding its biological applications.

      Medicine: Potential applications in drug development.

      Industry: Its use in industry may involve fine chemicals or pharmaceuticals.

  • Comparison with Similar Compounds

      Uniqueness: ®-benzyl Mandelate’s uniqueness lies in its specific structure and reactivity.

      Similar Compounds: While I don’t have a comprehensive list, other mandelate derivatives and related compounds exist.

    Properties

    IUPAC Name

    benzyl (2R)-2-hydroxy-2-phenylacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JFKWZVQEMSKSBU-CQSZACIVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50357490
    Record name Benzyl (2R)-hydroxy(phenyl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50357490
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    242.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    97415-09-3
    Record name Benzyl (2R)-hydroxy(phenyl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50357490
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name alpha-hydroxybenzene acetica acid, phenylmethyl ester
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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